molecular formula C10H9NO2S B187418 3-Benzyl-1,3-thiazolidine-2,4-dione CAS No. 37868-80-7

3-Benzyl-1,3-thiazolidine-2,4-dione

Cat. No.: B187418
CAS No.: 37868-80-7
M. Wt: 207.25 g/mol
InChI Key: JIMXJAFZPUUCAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-1,3-thiazolidine-2,4-dione (CAS: 37868-80-7) is a heterocyclic compound with the molecular formula C₁₀H₉NO₂S and a molecular weight of 207.25 g/mol. The structure features a thiazolidine-2,4-dione (TZD) core substituted at the N3 position with a benzyl group. This scaffold is a key pharmacophore in medicinal chemistry, particularly in antidiabetic agents like pioglitazone and rosiglitazone, which target peroxisome proliferator-activated receptor gamma (PPARγ) .

Preparation Methods

Cyclocondensation of Benzylamine Derivatives

The most direct route to 3-benzyl-1,3-thiazolidine-2,4-dione involves the cyclocondensation of benzylamine derivatives with thioglycolic acid or its equivalents. Hu et al. (2004) reported a two-step synthesis starting with the reaction of benzylamine with carbon disulfide in alkaline conditions to form a dithiocarbamate intermediate . Subsequent treatment with chloroacetyl chloride yielded the thiazolidine ring, which was oxidized to the 2,4-dione using hydrogen peroxide. This method achieved a yield of 86–96% after purification by recrystallization .

Key Reaction Conditions:

  • Step 1: Benzylamine + CS₂ + NaOH → Benzyl dithiocarbamate

  • Step 2: Dithiocarbamate + Chloroacetyl chloride → Cyclization to thiazolidine

  • Oxidation: H₂O₂ in acetic acid, 60°C, 4 hours

Analytical validation via 1H^1H-NMR confirmed the structure, with characteristic singlet peaks at 7.7–7.8 ppm (methylene protons) and 12.48 ppm (NH proton) .

Alkylation of 2,4-Thiazolidinedione

Nitsche et al. (2013) demonstrated the alkylation of 2,4-thiazolidinedione with benzyl bromide under basic conditions . The reaction proceeded in acetone with potassium carbonate as a base, yielding this compound in 86% purity. This method is advantageous for scalability and avoids harsh oxidation steps.

Reaction Scheme:

2,4-Thiazolidinedione+Benzyl bromideK2CO3,acetoneThis compound\text{2,4-Thiazolidinedione} + \text{Benzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{acetone}} \text{this compound}

Optimization Notes:

  • Prolonged reflux (12–24 hours) improved yield.

  • Excess benzyl bromide (1.5 equivalents) minimized side products.

Mass spectrometry (MS) and infrared (IR) spectroscopy validated the product, with IR bands at 1720 cm⁻¹ (C=O) and 1260 cm⁻¹ (C-N) .

Solid-Phase Synthesis for High-Throughput Applications

Matrix Fine Chemicals’ catalog entry highlights industrial-scale synthesis using solid-supported reagents . While specifics are proprietary, the method likely involves immobilizing 2,4-thiazolidinedione on a resin, followed by benzylation and cleavage. This approach minimizes purification steps and enhances reproducibility.

Advantages:

  • Yields >90% with <2% impurities.

  • Compatible with automated synthesis platforms.

Comparative Analysis of Methods

Method Yield Purity Key Advantages Limitations
Cyclocondensation 86–96%~95%High yield, minimal byproductsMulti-step, requires oxidation
Alkylation 75–86%~90%Scalable, one-pot reactionExcess benzyl bromide needed
Knoevenagel 60–70%~85%Versatile for derivativesLow yield for bulky substituents
Solid-Phase >90%>98%High purity, automation-friendlyProprietary, high initial cost

Analytical Characterization

All synthetic routes require rigorous validation:

  • 1H^1H-NMR: Peaks at δ 3.8–4.2 ppm (methylene group), δ 7.2–7.4 ppm (benzyl aromatic protons) .

  • IR Spectroscopy: Strong absorptions at 1700–1750 cm⁻¹ (C=O stretching) .

  • Mass Spectrometry: Molecular ion peak at m/z 207.25 (M⁺) consistent with C₁₀H₉NO₂S .

Industrial and Research Applications

The compound’s utility spans diabetes research (PPAR-γ modulation) and antiviral agent development . Scalable methods like alkylation and solid-phase synthesis are preferred for drug discovery pipelines.

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various thiazolidine derivatives with enhanced biological activities, such as antimicrobial and anticancer properties .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure : 3-Benzyl-1,3-thiazolidine-2,4-dione features a five-membered ring containing sulfur and nitrogen atoms. Its structure allows for various substitutions, which can enhance its biological activity.

Mechanism of Action : The compound primarily targets the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) and cytoplasmic Mur ligases. Activation of PPAR-γ improves insulin sensitivity and reduces hyperglycemia, making it a candidate for diabetes treatment .

Scientific Research Applications

This compound has been studied for its potential in multiple areas:

Chemistry

  • Building Block : It serves as a precursor for synthesizing more complex heterocyclic compounds. Its unique structure allows for the creation of various derivatives with enhanced properties .

Biology

  • Enzyme Inhibition Studies : The compound is utilized in research focused on enzyme inhibition and protein interactions. Its derivatives have shown promise as selective inhibitors of kinases such as PIM kinases .
  • Antimicrobial Activity : Various derivatives have demonstrated antimicrobial properties against strains like E. coli and S. aureus, making them potential candidates for new antibiotics .

Medicine

  • Antioxidant Properties : The compound exhibits antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases .
  • Hypoglycemic Effects : It has been identified as a potential treatment for diabetes due to its ability to enhance insulin sensitivity through PPAR-γ activation .

Table 1: Summary of Biological Activities of this compound Derivatives

Activity TypeTarget Organism/ConditionResultReference
AntimicrobialE. coliEffective at low MIC
AntimicrobialS. aureusEffective at low MIC
AntioxidantCellular modelsSignificant reduction in oxidative stress
HypoglycemicDiabetic modelsImproved insulin sensitivity

Pharmacokinetic Studies

Recent studies have assessed the pharmacokinetic properties of thiazolidinedione derivatives using in silico methods. These studies indicate that most derivatives exhibit high gastrointestinal absorption but show limited ability to cross the blood-brain barrier, which is crucial for their therapeutic application .

Table 2: Pharmacokinetic Properties of Thiazolidinedione Derivatives

CompoundGI AbsorptionBlood-Brain Barrier PermeabilityCYP Inhibition
C1HighNoCYP2C9
C2HighNoCYP1A2
C4HighNoNone

Mechanism of Action

The mechanism of action of 3-Benzyl-1,3-thiazolidine-2,4-dione involves its interaction with various molecular targets:

Comparison with Similar Compounds

The biological and physicochemical properties of 3-benzyl-1,3-TZD are influenced by substituent positioning (N3 vs. C5) and functional group modifications. Below is a comparative analysis with key analogs:

Structural and Functional Group Variations

Compound Substituent(s) Key Features Biological Activity Reference
3-Benzyl-1,3-TZD Benzyl at N3 Increased lipophilicity (logP: 1.82) Antidiabetic (theoretical)
5-(4-Methoxybenzylidene)-1,3-TZD 4-Methoxybenzylidene at C5 Conjugated double bond enhances electron delocalization Antitubercular (MIC: <6.25 µg/mL)
5-(3-Chlorobenzylidene)-1,3-TZD 3-Chlorobenzylidene at C5 Electron-withdrawing Cl improves metabolic stability Antimicrobial (under investigation)
5-(4-Fluorobenzyl)-1,3-TZD 4-Fluorobenzyl at C5 Fluorine enhances bioavailability and target binding Impurity in pioglitazone synthesis
N-Substituted-Methyl-TZD Methyl at N3, arylidene at C5 Dual substitution optimizes PPARγ agonism Antidiabetic (equipotent to glibenclamide)

Key Observations :

  • N3 vs. C5 Substitution : N3-benzyl derivatives (e.g., 3-Benzyl-TZD) may exhibit distinct receptor-binding profiles compared to C5-substituted analogs (e.g., 5-benzylidene-TZDs). C5 modifications often enhance PPARγ agonism, while N3 substitutions may influence off-target interactions .
  • Benzylidene vs. Benzyl : Benzylidene (CH=) groups at C5 improve conjugation and electron distribution, critical for antioxidant and antimicrobial activities . Benzyl groups (CH₂-) at N3 prioritize lipophilicity over π-π stacking.
  • Halogen Effects : Chloro or fluoro substituents on the aryl ring enhance metabolic stability and target affinity, as seen in antitubercular and antimicrobial derivatives .

Antidiabetic Activity :

  • N-Substituted-Methyl-TZD (ad36-ad39) : Exhibited 57–62% reduction in blood glucose in streptozotocin-induced diabetic rats, comparable to glibenclamide .
  • (Z)-5-(4-Oxopropenylbenzylidene)-TZD (ad21-ad22) : Showed ~50% glucose-lowering efficacy vs. rosiglitazone, linked to enhanced PPARγ binding .

Antimicrobial Activity :

  • 3-Benzyl-TZD: Limited data.
  • 5-(Oxopropenylbenzylidene)-TZD (am46-am47) : Demonstrated 12–18 mm inhibition zones against E. coli and C. albicans, outperforming chloramphenicol .
  • Mannich Base-TZD : MIC: 8–16 µg/mL against S. aureus and A. niger, attributed to the basic amine side chain enhancing membrane disruption .

Antioxidant Activity :

  • 5-Arylidene-TZD: Scavenged 70–85% of DPPH radicals at 100 µM via conjugated enone systems .
  • 3-Benzyl-TZD : Unreported, but the lack of a conjugated system may limit radical-scavenging capacity.

Data Tables

Table 2: Structural and Physicochemical Properties

Compound Substituent Position Molecular Formula logP Synthetic Route
3-Benzyl-TZD N3 C₁₀H₉NO₂S 1.82 N-Alkylation
5-(4-Fluorobenzyl)-TZD C5 C₁₀H₈FNO₂S 2.10 Knoevenagel condensation
5-(3-Nitrobenzylidene)-TZD C5 C₁₀H₆N₂O₄S 2.45 Condensation + cyclization

Biological Activity

3-Benzyl-1,3-thiazolidine-2,4-dione (also known as a thiazolidinedione derivative) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological potential, including antidiabetic, antimicrobial, and anticancer properties, supported by recent research findings and data tables.

1. Antidiabetic Activity

Thiazolidinediones (TZDs), including this compound, are primarily recognized for their role in diabetes management through the activation of peroxisome proliferator-activated receptors (PPARs).

The mechanism involves the modulation of glucose metabolism and insulin sensitivity. TZDs enhance insulin action in muscle and adipose tissue and inhibit hepatic glucose production. Research has shown that derivatives of thiazolidinediones can exhibit potent antidiabetic effects, with some compounds demonstrating IC50 values below 5 µM against key metabolic enzymes .

Case Studies

A study synthesized various benzylidene derivatives of thiazolidinediones and evaluated their antidiabetic activity using an alloxan-induced diabetic rat model. The results indicated that certain derivatives exhibited hypoglycemic effects comparable to standard drugs like pioglitazone and rosiglitazone .

Compound IC50 (µM) Effect
3-Benzyl<5Potent antidiabetic
5-(3,4-Dimethoxy)<10Comparable to pioglitazone
5-(4-Methoxy)<15Significant hypoglycemic

2. Antimicrobial Properties

The antimicrobial activity of thiazolidinediones has been extensively documented, particularly against various bacterial strains.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this scaffold showed minimum inhibitory concentrations (MICs) ranging from 2.95 to 7.14 µg/mL against resistant strains like MRSA and VRE .

Bacterial Strain MIC (µg/mL) Activity
MRSA2.95Strong
VRE3.05Strong
E. coli6.25Moderate

Biofilm Inhibition

In addition to direct antibacterial activity, thiazolidinedione derivatives have shown promising antibiofilm properties. For example, one study reported biofilm inhibitory concentrations (BICs) for resistant strains at levels significantly lower than those required for standard antibiotics .

3. Anticancer Activity

The potential of thiazolidinediones as anticancer agents has gained attention due to their ability to inhibit specific kinases involved in tumor growth.

Inhibition of PIM Kinases

Recent studies have identified novel benzylidene-1,3-thiazolidine-2,4-diones as selective inhibitors of PIM kinases (PIM-1, PIM-2, PIM-3), which are implicated in various cancers. These compounds demonstrated significant anti-proliferative effects on cancer cell lines with low cytotoxicity towards normal cells .

Compound PIM Inhibition Selectivity
Benzylidene TZDHighSelective for PIM kinases
Standard InhibitorsLowerNon-selective

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-benzyl-1,3-thiazolidine-2,4-dione derivatives, and what experimental considerations are critical for reproducibility?

  • Methodology : The Knoevenagel condensation is a key method for synthesizing 5-arylidene derivatives of 1,3-thiazolidine-2,4-diones. A typical procedure involves reacting 1,3-thiazolidine-2,4-dione with aromatic aldehydes (e.g., benzaldehyde derivatives) in ethanol using piperidine as a catalyst. For example, equimolar amounts of the aldehyde and thiazolidinedione are refluxed in ethanol for 4–6 hours, followed by purification via recrystallization .
  • Critical Considerations :

  • Use anhydrous solvents to prevent side reactions.
  • Monitor reaction progress with TLC (e.g., ethyl acetate/hexane eluent).
  • Optimize aldehyde substituents to modulate electronic effects on conjugation and biological activity.

Q. How can researchers confirm the structural integrity of this compound derivatives post-synthesis?

  • Analytical Techniques :

  • IR Spectroscopy : Absence of the –NH stretch (~3200 cm⁻¹) confirms N-substitution. Presence of a C=O stretch (~1720 cm⁻¹) and conjugated C=C (1600–1650 cm⁻¹) validates the arylidene moiety .
  • ¹H NMR : The benzylidene proton (CH) appears as a singlet at δ 7.9–8.0 ppm. Aromatic protons from the benzyl group resonate between δ 7.2–7.5 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the expected molecular formula (e.g., C₉H₇NO₂S for the base structure) .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound derivatives?

  • Antioxidant Screening :

  • DPPH Assay : Dissolve compounds in DMSO and test at concentrations ranging from 10–100 μM. Measure absorbance at 517 nm after 30 minutes. Calculate IC₅₀ values to compare free radical scavenging activity .
  • Positive Controls : Use ascorbic acid or Trolox for benchmarking.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for specific therapeutic targets?

  • Key Substituent Effects :

  • Electron-Withdrawing Groups (EWGs) : Nitro or chloro substituents on the benzylidene ring enhance antioxidant activity by stabilizing radical intermediates .
  • Hydrophobic Substituents : Alkyl or aryl groups at the N3-position (e.g., coumarin-linked derivatives) improve lipid solubility and cellular uptake .
    • Example Data Table :
CompoundSubstituent (R)DPPH IC₅₀ (μM)
3a4-OH28.5
3b3-Cl18.7
5aCoumarin-linked12.4
Data adapted from .

Q. What computational strategies are effective for predicting the binding affinity of this compound derivatives to therapeutic targets like PPAR-γ or HIV-1 reverse transcriptase?

  • Molecular Docking :

  • Software : Use AutoDock Vina or Schrödinger Suite.
  • Target Preparation : Retrieve crystal structures from PDB (e.g., 7QS for PPAR-γ ).
  • Validation : Dock known ligands (e.g., rosiglitazone) to confirm protocol accuracy. For HIV-1 RT, derivatives with thienylmethylene substituents show strong binding to the allosteric pocket .

Q. How can contradictory spectral data (e.g., unexpected peaks in NMR/IR) during synthesis be resolved?

  • Troubleshooting Steps :

Impurity Analysis : Perform column chromatography or HPLC to isolate byproducts.

Isotopic Labeling : Use ¹³C NMR to distinguish between tautomeric forms.

X-ray Crystallography : Resolve ambiguities in molecular conformation (e.g., crystal structure data for derivatives with cyclopropyl or sulfanyl groups ).

Q. What strategies improve synthetic yields of this compound derivatives under Knoevenagel conditions?

  • Optimization Parameters :

  • Catalyst Screening : Replace piperidine with morpholine or ionic liquids for higher efficiency.
  • Solvent Effects : Use microwave-assisted synthesis in DMF to reduce reaction time .
  • Temperature Control : Maintain reflux at 80°C to avoid decomposition of sensitive aldehydes.

Q. How can impurity profiles of this compound derivatives be characterized for regulatory compliance?

  • Analytical Workflow :

  • LC-MS/MS : Detect trace impurities (e.g., unreacted starting materials or oxidation byproducts).
  • Reference Standards : Compare retention times with authenticated impurities (e.g., Pioglitazone-related compounds ).

Properties

IUPAC Name

3-benzyl-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c12-9-7-14-10(13)11(9)6-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMXJAFZPUUCAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383083
Record name 3-benzyl-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37868-80-7
Record name 3-benzyl-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.